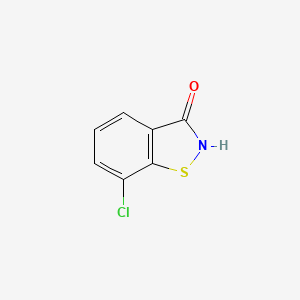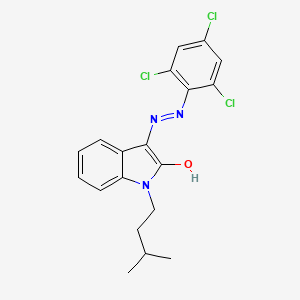![molecular formula C25H18N2O4 B2679371 3-(4-甲基苯基)-1-苯乙酰基-[1]苯并噻吩并[3,2-d]嘧啶-2,4-二酮 CAS No. 877657-78-8](/img/no-structure.png)
3-(4-甲基苯基)-1-苯乙酰基-[1]苯并噻吩并[3,2-d]嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a chemical entity . It is a derivative of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone . It has been studied for its potential as a PARP-1 inhibitor, which plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Synthesis Analysis
The synthesis of similar compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produces the β -keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione”:
Anticancer Agents
3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer) cells . The compound’s mechanism involves disrupting DNA repair processes and inducing apoptosis in cancer cells, making it a promising candidate for further development in cancer therapy.
PARP-1 Inhibition
This compound has been identified as a potent inhibitor of Poly ADP-ribose polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can prevent the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and promoting cell death in cancer cells. This makes it a valuable tool in the development of PARP-1 inhibitors for cancer treatment.
Antimicrobial Activity
Research has also explored the antimicrobial properties of benzofuro[3,2-d]pyrimidine derivatives. These compounds have shown activity against a range of bacterial and fungal pathogens . The antimicrobial mechanism is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes, making these compounds potential candidates for new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets . These studies help in elucidating the compound’s mechanism of action and optimizing its structure for better efficacy. Such insights are crucial for the rational design of new drugs based on this scaffold.
Synthetic Chemistry
The synthesis of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione involves complex organic reactions, making it a subject of interest in synthetic chemistry . Researchers have developed various synthetic routes to optimize the yield and purity of this compound. These studies contribute to the broader field of organic synthesis and the development of new synthetic methodologies.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand the relationship between the chemical structure of this compound and its biological activity . By modifying different parts of the molecule, researchers can identify which structural features are critical for its activity. These studies are essential for the design of more potent and selective analogs.
Pharmacokinetics and Toxicology
Investigations into the pharmacokinetics and toxicology of this compound are crucial for its development as a therapeutic agent . Studies have shown that it has favorable pharmacokinetic properties and low toxicity to normal cells, which is important for its potential use in clinical settings.
Drug Development
Overall, the compound’s diverse biological activities and favorable properties make it a promising candidate for drug development . Ongoing research aims to further optimize its efficacy and safety profile, paving the way for its potential use in treating various diseases.
作用机制
Target of Action
The primary targets of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione exerts its anticancer potential through inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with cellular signaling processes, thereby affecting cell growth and metabolism .
Biochemical Pathways
The biochemical pathways affected by 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are those involving protein kinases . The inhibition of these enzymes disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, and metabolism .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione and their impact on bioavailability are not fully known at this time
Result of Action
The molecular and cellular effects of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione’s action include the attenuation of thermal and mechanical allodynia induced by neuropathy and the inhibition of the proliferation of human cancer cell lines .
Action Environment
The action, efficacy, and stability of 3-(4-Methylphenyl)-1-phenacyl-1
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-methylacetophenone with 2-aminobenzofuran to form 3-(4-methylphenyl)-1-phenacylbenzofuran. This intermediate is then reacted with ethyl acetoacetate and urea to yield the final product.", "Starting Materials": [ "4-methylacetophenone", "2-aminobenzofuran", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: Condensation of 4-methylacetophenone with 2-aminobenzofuran in the presence of a base such as potassium carbonate to form 3-(4-methylphenyl)-1-phenacylbenzofuran.", "Step 2: Reaction of 3-(4-methylphenyl)-1-phenacylbenzofuran with ethyl acetoacetate and urea in the presence of a catalyst such as piperidine to yield the final product, 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |
CAS 编号 |
877657-78-8 |
产品名称 |
3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
分子式 |
C25H18N2O4 |
分子量 |
410.429 |
IUPAC 名称 |
3-(4-methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18N2O4/c1-16-11-13-18(14-12-16)27-24(29)23-22(19-9-5-6-10-21(19)31-23)26(25(27)30)15-20(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI 键 |
YZYUVGQMAUJZKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)C5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2679293.png)
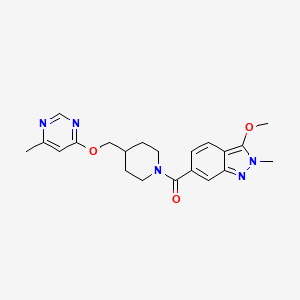
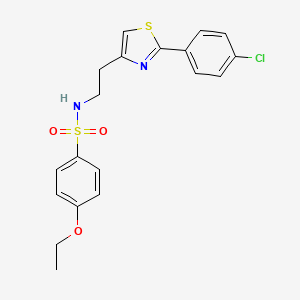
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2679302.png)
![methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2679303.png)
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B2679304.png)
![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)
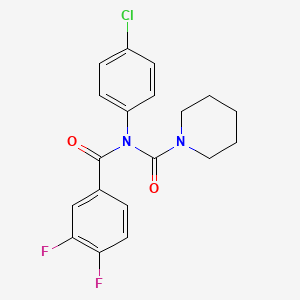
![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)
